Stereochemical Identity: Distinct Physical Property Profile Versus cis-1,2-Dichlorocyclohexane
trans-1,2-Dichlorocyclohexane exhibits quantitatively distinct physical properties compared to its cis stereoisomer, enabling unambiguous isomer identification and separation. The trans isomer has a boiling point of 193.5 °C [1], which is 13.4 °C lower than that of cis-1,2-dichlorocyclohexane (206.9 °C) . Density measurements also differ: the trans isomer has a density of 1.164 g/mL at 25 °C , compared to 1.14 g/cm³ for the cis isomer . These differences are driven by the distinct stereochemical arrangements: in the trans isomer, chlorine atoms occupy opposite ring faces, enabling diaxial and diequatorial conformational interchange; in the cis isomer, one chlorine must occupy an axial position and one an equatorial position in either chair conformation, generating a higher dipole moment and altered intermolecular interactions [2].
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 193.5 °C (CAS Common Chemistry) or 193-194 °C (lit.) |
| Comparator Or Baseline | cis-1,2-Dichlorocyclohexane (CAS 10498-35-8): 206.9 °C at 760 mmHg |
| Quantified Difference | Δ = -13.4 °C (trans boils lower than cis) |
| Conditions | Atmospheric pressure; measured/literature values |
Why This Matters
This 13.4 °C boiling point difference provides a practical, quantifiable metric for purity verification and isomer separation during procurement or synthesis, enabling fractional distillation-based purification that would fail if the stereochemical identity were ambiguous.
- [1] CAS Common Chemistry. trans-1,2-Dichlorocyclohexane. CAS RN: 822-86-6. Boiling point: 193.5 °C. View Source
- [2] Tulinskie, A.; Di Giacomo, A.; Smyth, C. P. The dipole moments and structures of cis- and trans-1,2-dichlorocyclohexane. J. Am. Chem. Soc., 1953, 75, 3552-3554. View Source
